N-(pyrazin-2-yl)benzamide

antimycobacterial retro-amide Mycobacterium tuberculosis

N-(Pyrazin-2-yl)benzamide (CAS 87814-40-2, MW 199.21 g/mol, C₁₁H₉N₃O) is the unsubstituted parent scaffold of the N-pyrazinylbenzamide (retro-amide) chemotype, designed as a retro-amide analogue of N-phenylpyrazine-2-carboxamides. This compound features a benzamide moiety linked to a pyrazine ring through an inverted amide bond (–NHCO– vs.

Molecular Formula C11H9N3O
Molecular Weight 199.21 g/mol
CAS No. 87814-40-2
Cat. No. B3332204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pyrazin-2-yl)benzamide
CAS87814-40-2
Molecular FormulaC11H9N3O
Molecular Weight199.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=NC=CN=C2
InChIInChI=1S/C11H9N3O/c15-11(9-4-2-1-3-5-9)14-10-8-12-6-7-13-10/h1-8H,(H,13,14,15)
InChIKeyNGSNKNGDGXSICN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Pyrazin-2-yl)benzamide (CAS 87814-40-2): Baseline Characterization and Procurement-Relevant Identity


N-(Pyrazin-2-yl)benzamide (CAS 87814-40-2, MW 199.21 g/mol, C₁₁H₉N₃O) is the unsubstituted parent scaffold of the N-pyrazinylbenzamide (retro-amide) chemotype, designed as a retro-amide analogue of N-phenylpyrazine-2-carboxamides [1]. This compound features a benzamide moiety linked to a pyrazine ring through an inverted amide bond (–NHCO– vs. –CONH– in forward amides), which fundamentally alters its hydrogen-bonding pattern, molecular electrostatic potential, and frontier orbital energies compared to its forward-amide counterparts [1]. It serves as the baseline reference compound (coded 1a) in structure–activity relationship (SAR) studies of antimycobacterial agents and has an experimentally determined single-crystal structure deposited in the Cambridge Structural Database (CCDC 825757) [1][2].

Why N-(Pyrazin-2-yl)benzamide Cannot Be Interchanged with Generic Pyrazinamide Derivatives or Forward-Amide Analogues


N-(Pyrazin-2-yl)benzamide and its substituted congeners belong to a distinct chemotype—the retro-amide series—whose inverted amide linker (–NHCO– vs. –CONH–) produces systematically different antimycobacterial potency, mammalian cytotoxicity, and selectivity profiles compared to the corresponding N-phenylpyrazine-2-carboxamides [1]. Direct head-to-head comparison shows that most retro-amides exhibit lower antimycobacterial activity than their forward-amide counterparts with identical substitution patterns, yet the active retro-amides demonstrate a therapeutically meaningful advantage: significantly lower HepG2 cytotoxicity and superior selectivity indices [1]. Furthermore, 5-chloro substitution on the pyrazine ring yields dramatically higher potency than 6-chloro positional isomers or non-chlorinated analogues, confirming that even minor positional changes on the scaffold produce non-interchangeable biological outcomes [1].

Quantitative Differentiation Evidence for N-(Pyrazin-2-yl)benzamide (CAS 87814-40-2) Against Closest Structural Comparators


Head-to-Head Antimycobacterial Potency: Retro-Amide 1a vs. Corresponding Forward Amide Against M. tuberculosis H37Rv

In a direct, experimentally matched comparison, the unsubstituted N-(pyrazin-2-yl)benzamide (compound 1a; retro-amide) exhibited an MIC of 100 µg/mL against M. tuberculosis H37Rv ATCC 27294 in the Microplate Alamar Blue Assay (MABA), whereas the corresponding unsubstituted N-phenylpyrazine-2-carboxamide (forward amide) showed MIC > 100 µg/mL with 0% inhibition at 6.25 µg/mL in the TAACF assay [1][2]. This demonstrates that even in the absence of any ring substitution, amide bond orientation alone modulates antimycobacterial activity.

antimycobacterial retro-amide Mycobacterium tuberculosis MIC comparison

Scaffold-Level Cytotoxicity Advantage: Retro-Amide Series Exhibits Superior HepG2 Selectivity Over Forward-Amide Analogues

Active N-pyrazinylbenzamides (retro-amides) consistently exhibit lower HepG2 cytotoxicity and improved selectivity compared to their forward-amide counterparts. The 5-chloro-4-ethyl retro-amide (2i) showed HepG2 IC50 > 250 µM and Mtb MIC = 11.96 µM, yielding a selectivity index (SI) > 21; the 5-chloro-4-methyl analogue (2h) gave HepG2 IC50 > 250 µM, Mtb MIC = 25.23 µM, SI > 10 [1]. This is in contrast to the previously reported forward-amide series, where most compounds exhibited HepG2 IC50 values at units or tens of µM, leading to insufficient selectivity [1][2]. Prolonged cytotoxicity testing (24 h and 48 h) using the CellTox Green assay confirmed that 2i maintained IC50 values of 264.3 µM (24 h) and 250.0 µM (48 h), demonstrating no time-dependent increase in cytotoxicity [1].

cytotoxicity HepG2 selectivity index retro-amide drug safety

In Silico Property Divergence: Retro-Amide vs. Forward-Amide Hydrogen-Bond Patterns and Frontier Orbital Energies

Computational analysis revealed substantial differences in in silico calculated properties between N-pyrazinylbenzamides (retro-amides) and N-phenylpyrazine-2-carboxamides (forward amides). Specifically, hydrogen-bond pattern analysis, molecular electrostatic potential (MEP) distributions, and HOMO/LUMO frontier orbital energies diverged in ways that rationalize the observed differences in biological activities between the two chemotypes [1]. These computational descriptors are not merely theoretical—they directly correlate with the differential antimycobacterial potency and cytotoxicity profiles documented experimentally.

computational chemistry HOMO-LUMO molecular electrostatic potential hydrogen bonding retro-amide

5-Chloro vs. Non-Chlorinated Scaffold Potency Gap: Defining the Baseline for Rational Derivative Design

The non-chlorinated parent N-(pyrazin-2-yl)benzamide (1a, MIC = 100 µg/mL against Mtb) defines the baseline potency of the unsubstituted retro-amide scaffold. Introduction of 5-chloro substitution on the pyrazine ring combined with short alkyl groups at the 4-position of the benzene ring produced the most active compounds in the series: 2h (5-Cl, 4-Me) MIC = 6.25 µg/mL and 2i (5-Cl, 4-Et) MIC = 3.13 µg/mL, representing a 16-fold to 32-fold potency enhancement over the parent [1]. Critically, 5-chloro derivatives were generally more active than their 6-chloro positional isomers, and the 5-chloro unsubstituted analogue 2a (5-Cl, H) was inactive (MIC > 100 µg/mL), indicating that chloro substitution alone is insufficient without appropriate benzene ring functionalization [1].

structure-activity relationship SAR 5-chloro substitution antimycobacterial lead optimization

Evidence-Backed Research and Industrial Application Scenarios for N-(Pyrazin-2-yl)benzamide (CAS 87814-40-2)


Unsubstituted Baseline Control in Retro-Amide Antimycobacterial SAR Campaigns

Use N-(pyrazin-2-yl)benzamide (1a) as the mandatory unsubstituted reference compound in any structure–activity relationship (SAR) study of N-pyrazinylbenzamide antimycobacterial agents. Its MIC of 100 µg/mL against M. tuberculosis H37Rv provides the quantitative baseline against which all substitution-dependent potency gains are measured [1]. Inclusion of 1a enables accurate deconvolution of the contribution of each substituent (e.g., 5-Cl, 4-alkyl, 4-OH), which is essential for rational lead optimization and patent substantiation [1].

Selectivity Benchmarking in Retro-Amide vs. Forward-Amide Cytotoxicity Comparative Studies

Deploy N-(pyrazin-2-yl)benzamide as the scaffold reference for comparative HepG2 cytotoxicity profiling between retro-amide and forward-amide chemotypes. While the active substituted retro-amides (2h, 2i) demonstrate SI > 10–21, the unsubstituted parent 1a establishes the basal toxicity profile of the scaffold. This is critical for distinguishing scaffold-intrinsic toxicity from substituent-driven effects in drug safety evaluation [1].

Computational Chemistry Reference for Retro-Amide Pharmacophore Modeling

Utilize N-(pyrazin-2-yl)benzamide as the computational reference structure for in silico studies of retro-amide hydrogen-bond patterns, molecular electrostatic potential surfaces, and HOMO/LUMO frontier orbital distributions. The experimentally validated divergence between retro-amide and forward-amide computational descriptors [1] makes 1a the correct input structure for pharmacophore modeling, molecular docking, and QSAR model training targeting the retro-amide chemical space.

Crystallographically Validated Ligand for Coordination Chemistry and MOF Design

N-(Pyrazin-2-yl)benzamide has a fully characterized single-crystal structure (CCDC deposition 825757) [2], confirming its utility as a structurally defined, heteroatom-rich ligand for metal coordination. The pyrazine nitrogen atoms and the amide carbonyl oxygen provide multiple coordination sites, making this compound suitable for constructing metal-organic frameworks (MOFs) or coordination polymers where precise ligand geometry is required [2].

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